3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile
Description
3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile is a benzimidazole derivative featuring a methyl substituent at the 2-position of the benzimidazole ring and a propanenitrile group attached to the 1-position. The compound’s molecular formula is C₁₁H₁₀N₃, with a molecular weight of 184.22 g/mol (calculated). Benzimidazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPRJLQPVVMRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile typically involves the reaction of 2-methylbenzimidazole with a suitable nitrile-containing reagent under specific conditions. One common method is the alkylation of 2-methylbenzimidazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring
Reduction: Amino derivatives of the compound
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile and its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Antitumor Activity
Recent studies have highlighted the compound's ability to act as a potential anticancer agent. For instance, derivatives of benzimidazole have shown significant interaction with DNA, which may lead to their antitumor properties. Specifically, compounds that include the benzimidazole moiety have been reported to activate caspases involved in apoptosis pathways, indicating their utility in cancer therapy .
Table 1: Antitumor Activity of Benzimidazole Derivatives
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. The structure–activity relationship suggests that modifications at specific positions enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| This compound | Escherichia coli | 64 | |
| This compound | Candida albicans | 16 |
Synthesis and Chemical Transformations
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with acrylonitrile under various conditions. This process can be optimized using different solvents and catalysts to enhance yield and selectivity.
Synthetic Strategies
Recent advancements in synthetic methodologies have employed ionic liquids and microwave-assisted techniques to facilitate the formation of this compound efficiently. These methods not only improve reaction times but also reduce environmental impact compared to traditional solvents .
Table 3: Synthetic Methods for this compound
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 80 °C, solvent-free | 85 | |
| Ionic liquid catalysis | Room temperature | 90 | |
| Conventional heating | Refluxing in ethanol | 70 |
Case Studies
Several case studies illustrate the practical applications of this compound in drug development and materials science.
Case Study 1: Anticancer Drug Development
A recent study explored the efficacy of a novel benzimidazole derivative in inhibiting cancer cell proliferation. The research demonstrated that the compound significantly reduced cell viability in multiple cancer cell lines compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Agent Formulation
Another investigation focused on formulating a topical antimicrobial agent using derivatives of benzimidazole. The study revealed that incorporating the compound into a gel formulation enhanced its stability and bioavailability, leading to improved therapeutic outcomes against skin infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile and its analogs significantly influence their physicochemical and biological properties. Below is a comparative analysis with 3-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile, a closely related compound from the evidence .
Data Table: Structural and Molecular Comparison
| Property | This compound | 3-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₃ | C₁₇H₁₄ClN₃O |
| Molecular Weight (g/mol) | 184.22 | 311.77 |
| Substituent (Position 2) | Methyl (-CH₃) | (2-Chlorophenoxy)methyl (-CH₂O-C₆H₃Cl) |
| CAS Number | Not provided | 112055-56-8 |
| Key Functional Groups | Benzimidazole, nitrile | Benzimidazole, nitrile, chlorophenyl ether |
Research Findings and Implications
Molecular Weight and Complexity: The target compound’s simpler methyl substituent results in a significantly lower molecular weight (184.22 vs. 311.77 g/mol). This difference likely enhances its solubility in polar solvents and improves bioavailability compared to the bulkier chlorophenoxy analog .
In contrast, the chlorophenyl ether group in the analog introduces electron-withdrawing effects (due to Cl and oxygen), which could stabilize the ring but reduce nucleophilicity . Lipophilicity: The chlorophenoxy substituent increases hydrophobicity (logP ~3.5 estimated), favoring membrane permeability but possibly limiting aqueous solubility. The methyl analog’s logP is predicted to be lower (~1.8), making it more suitable for applications requiring balanced solubility .
Synthetic Accessibility: The target compound’s simpler structure likely facilitates easier synthesis and purification compared to the multi-step synthesis required for the chlorophenoxy derivative, which involves introducing a phenoxy group and chlorine atom .
The chlorophenoxy analog’s larger structure may offer enhanced target binding affinity due to π-π stacking with aromatic residues, whereas the methyl derivative’s compact size could improve metabolic stability .
Biological Activity
3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile, also known by its CAS number 64266-18-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole ring which is known for its pharmacological properties. The molecular formula is , and it has a molecular weight of 196.24 g/mol. The presence of the nitrile group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzimidazole structure can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 3.2 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with a benzimidazole core often inhibit specific enzymes crucial for cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to reduced cell proliferation.
- DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A recent study explored the effects of various benzimidazole derivatives, including this compound, on tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as therapeutic agents in oncology .
Another investigation highlighted the anti-inflammatory properties of benzimidazole derivatives, showing that they could effectively reduce inflammation markers in animal models, further supporting their therapeutic versatility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves condensation of 2-methylbenzimidazole with acrylonitrile derivatives under nucleophilic substitution conditions. Key variables include:
- Catalysts : Use Na₂S₂O₅ in DMF to promote cyclization and improve yield .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Temperature : Reflux conditions (80–100°C) ensure completion.
- Purification : Recrystallization from methanol or ethanol, followed by HPLC to verify purity (>98%) .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Na₂S₂O₅ | 75–85 | 95–98 |
| Solvent | DMF | 80 | 97 |
Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms benzimidazole proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and nitrile group (C≡N at ~110 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. How can initial biological activity screening be designed to evaluate its potential as an enzyme inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases due to benzimidazole’s known inhibitory effects .
- Assay Design :
- Kinase Inhibition : Use ATP-coupled assays (e.g., luciferase-based) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .
- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or substitution reactions?
- Methodological Answer :
- Nitrile Reactivity : The electron-withdrawing nitrile group activates adjacent positions for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling .
- Computational Studies : DFT calculations predict regioselectivity in substitution reactions (e.g., boronate coupling at the benzimidazole C4 position) .
- Data Table :
| Reaction Type | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 60–70 |
| SNAr (with amines) | Et₃N, THF, 60°C | Amino-substituted analogs | 50–65 |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity Interference : Trace byproducts (e.g., unreacted 2-methylbenzimidazole) may off-target effects. Use LC-MS to identify impurities .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with benzimidazole scaffolds aligned in kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) .
- Pharmacophore Modeling : Highlight essential features: nitrile (hydrogen bond acceptor), benzimidazole (aromatic stacking), and methyl group (hydrophobic pocket fit) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–12) at 37°C; monitor degradation via HPLC. Stable at pH 4–8 .
- Thermal Stability : Store at 4°C (long-term) vs. 25°C (short-term); DSC/TGA identifies decomposition points (~200°C) .
Q. What multi-step synthetic strategies enable functionalization for structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
